molecular formula C19H21ClO4 B568964 Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether CAS No. 194672-61-2

Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether

Cat. No.: B568964
CAS No.: 194672-61-2
M. Wt: 348.823
InChI Key: YNNXTUKUDSTFCN-UHFFFAOYSA-N
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Description

Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether is a complex organic compound with a unique structure that includes an epoxide group, a chlorinated carbon, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether typically involves multiple steps. One common method includes the reaction of 4-[(oxiran-2-yl)methoxy]benzyl chloride with 4-hydroxybenzyl alcohol in the presence of a base, followed by chlorination of the resulting product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether can undergo various chemical reactions, including:

    Oxidation: The epoxide group can be oxidized to form diols.

    Reduction: The chlorinated carbon can be reduced to form a hydroxyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group typically yields diols, while substitution of the chlorine atom can result in various substituted derivatives.

Scientific Research Applications

Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s epoxide group makes it a useful tool for studying enzyme-catalyzed reactions involving epoxides.

    Industry: It can be used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether involves its interaction with molecular targets such as enzymes or receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The phenoxy group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A diglycidyl ether (BADGE): Similar in structure but lacks the chlorinated carbon.

    Bisphenol F diglycidyl ether (BFDGE): Contains two epoxide groups but differs in the positioning of the phenoxy groups.

    Epichlorohydrin: A simpler compound with a single epoxide group and a chlorinated carbon.

Uniqueness

Bisphenol F Glycidyl (2-Chloro-1-propanol) Ether is unique due to its combination of an epoxide group, a chlorinated carbon, and a phenoxy group. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2-chloro-3-[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO4/c20-16(10-21)11-22-17-5-1-14(2-6-17)9-15-3-7-18(8-4-15)23-12-19-13-24-19/h1-8,16,19,21H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNXTUKUDSTFCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC(CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80772975
Record name 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80772975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194672-61-2
Record name 2-Chloro-3-[4-({4-[(oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80772975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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